

Navigating Kinase Cross-Reactivity: A Comparative Guide for Benzoxazine-Dione Scaffolds

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Compound of Interest

Compound Name: *6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione*

Cat. No.: B077933

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For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery. Understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of compounds based on the 2H-3,1-benzoxazine-2,4(1H)-dione scaffold, a privileged structure in medicinal chemistry.

While direct, comprehensive cross-reactivity data for the specific molecule, **6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione**, is not publicly available, research has identified a closely related class of compounds, 3-benzyl-1,3-benzoxazine-2,4-diones, as potent allosteric inhibitors of MEK1 and MEK2 kinases.^[1] This guide will, therefore, utilize data from well-characterized, selective allosteric MEK inhibitors as a representative comparison to illuminate the potential cross-reactivity landscape of this chemical series.

Quantitative Cross-Reactivity Profile of a Representative Allosteric MEK Inhibitor

To provide a quantitative benchmark, we present the cross-reactivity data for PD0325901, a highly selective, allosteric MEK1/2 inhibitor.^{[2][3][4][5][6]} The data is derived from a broad

kinase panel screening and illustrates the compound's high affinity for its primary targets with minimal off-target interactions.

Target Kinase	PD0325901 Inhibition (%) @ 1μM	Reference Compound(s)	Assay Type
MEK1 (MAP2K1)	>95%	Trametinib, Selumetinib	KINOMEscan™
MEK2 (MAP2K2)	>95%	Trametinib, Selumetinib	KINOMEscan™
ABL1	<10%	Imatinib	KINOMEscan™
AKT1	<10%	MK-2206	KINOMEscan™
AURKA	<10%	Alisertib	KINOMEscan™
CDK2	<10%	Dinaciclib	KINOMEscan™
EGFR	<10%	Gefitinib	KINOMEscan™
PIK3CA	<10%	Alpelisib	KINOMEscan™
SRC	<10%	Dasatinib	KINOMEscan™
VEGFR2 (KDR)	<10%	Axitinib	KINOMEscan™

(Data is
representative and
compiled from publicly
available kinase
screening data for
PD0325901.[2])

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable cross-reactivity data. Below are methodologies for two common kinase inhibitor profiling assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.^{[7][8][9][10][11]}

Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase. A fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

- Reagent Preparation:
 - Prepare a serial dilution of the test compound (e.g., **6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione** or an alternative) in DMSO. Further dilute in the assay buffer.
 - Prepare a solution of the target kinase and the Eu-labeled anti-tag antibody in the assay buffer.
 - Prepare a solution of the fluorescent tracer at the appropriate concentration in the assay buffer.
- Assay Procedure (384-well plate format):
 - To each well, add 5 µL of the diluted test compound.
 - Add 5 µL of the kinase/antibody mixture to all wells.
 - Add 5 µL of the tracer solution to initiate the binding reaction.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 1 hour to reach binding equilibrium.
 - Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor and the fluorescent acceptor.

- Data Analysis:
 - Calculate the emission ratio (acceptor emission / donor emission).
 - Plot the emission ratio against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caliper Microfluidic Mobility-Shift Kinase Assay

This assay measures the enzymatic activity of a kinase by detecting the conversion of a substrate peptide to a phosphorylated product.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Principle: A fluorescently labeled peptide substrate and its phosphorylated product have different electrophoretic mobilities. A microfluidic chip is used to separate these two species by applying an electric field. The amount of product formed is quantified by measuring the fluorescence intensity of each peak.

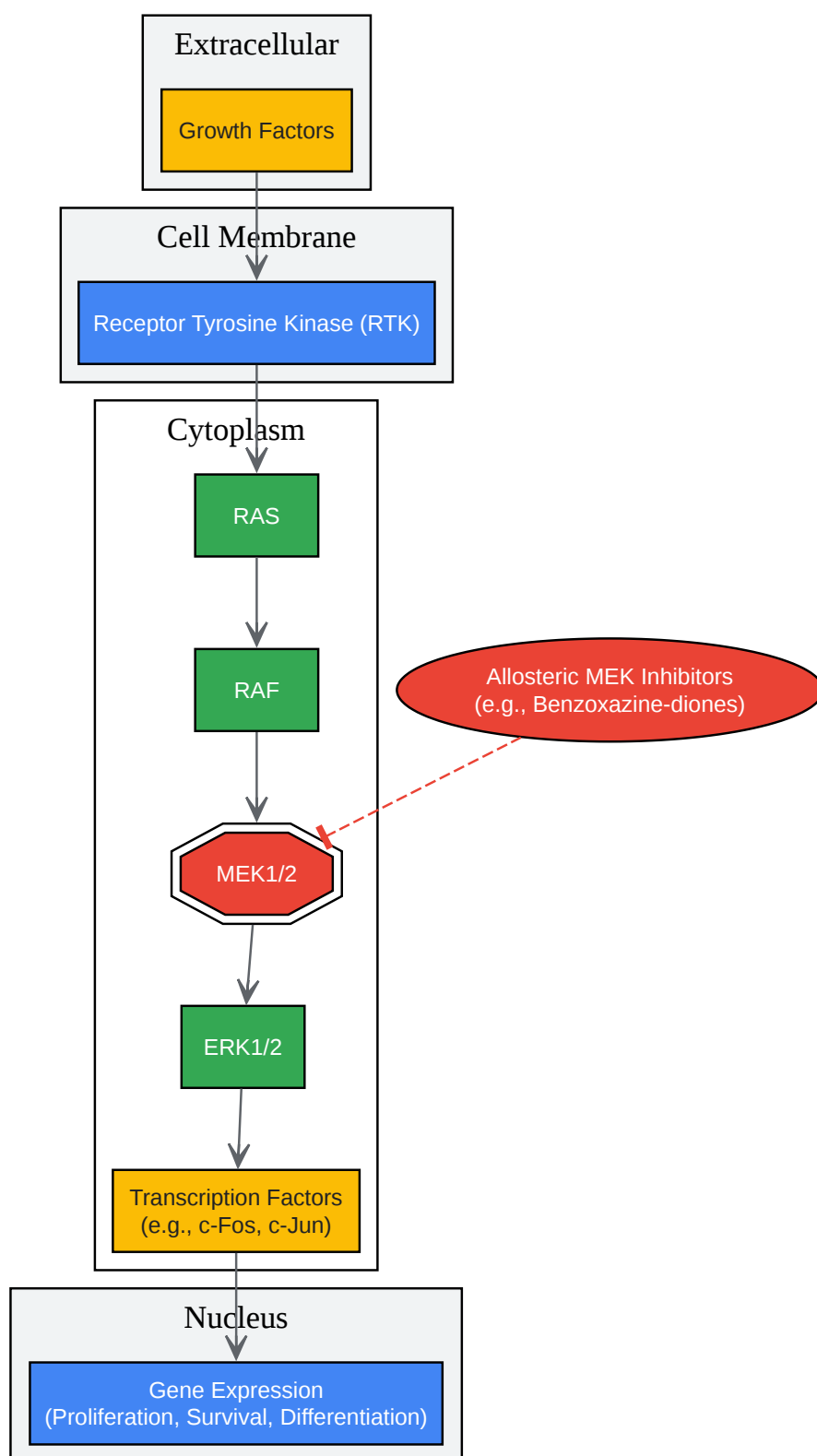
Protocol Outline:

- Reagent Preparation:
 - Prepare a serial dilution of the test compound in DMSO and then in the assay buffer.
 - Prepare a solution of the target kinase in the assay buffer.
 - Prepare a solution containing the fluorescently labeled peptide substrate and ATP in the reaction buffer.
- Kinase Reaction (384-well plate format):
 - To each well, add the diluted test compound.
 - Add the kinase solution to each well.
 - Initiate the reaction by adding the substrate/ATP solution.
 - Incubate the plate at a controlled temperature (e.g., 28°C) for a defined period (e.g., 60 minutes).

- Stop the reaction by adding a stop buffer containing EDTA.
- Microfluidic Separation and Detection:
 - The Caliper LabChip® instrument aspirates a small volume from each well onto the microfluidic chip.
 - An electric field is applied to separate the substrate and product peptides based on their charge-to-mass ratio.
 - The fluorescence of the separated substrate and product is detected as they pass a laser.
- Data Analysis:
 - The instrument's software calculates the percentage of substrate conversion to the product.
 - Plot the percentage of inhibition (calculated relative to controls) against the logarithm of the test compound concentration.
 - Fit the data to a dose-response curve to determine the IC50 value.

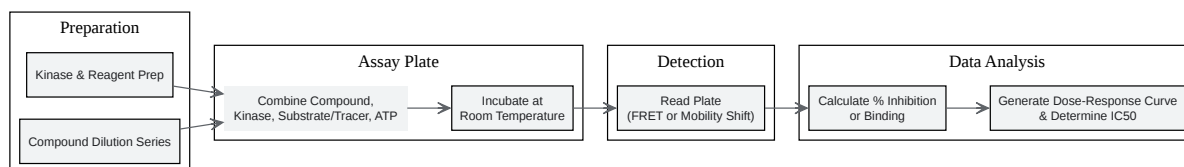
Visualizing Pathways and Workflows

Diagrams are essential for a clear understanding of complex biological and experimental processes.



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Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of allosteric MEK inhibition.



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Caption: A generalized experimental workflow for in vitro kinase inhibitor profiling.

In conclusion, while the specific cross-reactivity profile of **6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione** remains to be elucidated, the available data for structurally related allosteric MEK inhibitors suggest that high selectivity for the primary target is achievable with this scaffold. The experimental protocols and workflows provided herein offer a robust framework for researchers to determine the selectivity of their own benzoxazine-dione-based compounds and to advance the development of next-generation kinase inhibitors.

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